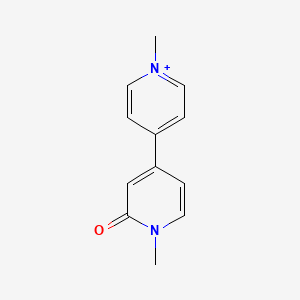

Paraquat Monopyridone Iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1’,2’-Dihydro-1,1’-dimethyl-2’-oxo-4,4’-bipyridinium(1+) can be achieved through several synthetic routes. One common method involves the oxidation of methyl viologen (1,1’-dimethyl-4,4’-bipyridylium chloride) in aqueous solution, which can be carried out radiolytically or photocatalytically in the presence of colloidal titanium dioxide . The reaction conditions typically involve controlled temperatures and the use of specific oxidizing agents to ensure the desired product is obtained.

Análisis De Reacciones Químicas

1’,2’-Dihydro-1,1’-dimethyl-2’-oxo-4,4’-bipyridinium(1+) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidation of methyl viologen results in the formation of two strongly fluorescing products: the 1’,2’-dihydro-1,1’-dimethyl-2’-oxo-4,4’-bipyridylium cation and the 3,4-dihydro-1,1’-dimethyl-3-oxo-4,4’-bipyridylium cation . Common reagents used in these reactions include oxidizing agents like titanium dioxide and other catalytic materials.

Aplicaciones Científicas De Investigación

1’,2’-Dihydro-1,1’-dimethyl-2’-oxo-4,4’-bipyridinium(1+) has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying redox reactions and electron transfer processes . In biology, it has been identified as a metabolite in species such as Malus domestica (apple), where it is found in the exocarp . Its unique chemical properties make it a valuable tool in various experimental setups, including those related to photocatalysis and fluorescence studies.

Mecanismo De Acción

The mechanism of action of 1’,2’-Dihydro-1,1’-dimethyl-2’-oxo-4,4’-bipyridinium(1+) involves its ability to undergo redox reactions, which are crucial for its function in electron transfer processes. The compound interacts with molecular targets through its redox-active sites, facilitating the transfer of electrons and thereby influencing various biochemical pathways

Comparación Con Compuestos Similares

1’,2’-Dihydro-1,1’-dimethyl-2’-oxo-4,4’-bipyridinium(1+) can be compared to other similar compounds, such as methyl viologen (1,1’-dimethyl-4,4’-bipyridylium chloride) and paraquat dichloride . While these compounds share structural similarities, 1’,2’-Dihydro-1,1’-dimethyl-2’-oxo-4,4’-bipyridinium(1+) is unique due to its specific redox properties and its ability to form distinct fluorescent products upon oxidation . This uniqueness makes it a valuable compound for specialized applications in scientific research.

Actividad Biológica

Paraquat Monopyridone Iodide is a derivative of the well-known herbicide paraquat, which has been extensively studied for its biological effects and toxicological implications. This compound is particularly notable for its role in oxidative stress and cellular damage, primarily affecting lung tissue and other organs. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound operates through a mechanism similar to that of paraquat, involving redox cycling that leads to the generation of reactive oxygen species (ROS). This process disrupts cellular homeostasis, resulting in oxidative stress and subsequent cellular damage. The primary target of paraquat-related compounds is the lungs, where they induce pneumonitis and fibrosis due to their ability to accumulate in lung tissue against a concentration gradient .

Key Mechanisms:

- Oxidative Stress : Paraquat induces oxidative stress by generating superoxide radicals, leading to lipid peroxidation and DNA damage .

- Cellular Uptake : The compound is actively taken up by lung cells, which exacerbates its toxic effects .

- Organ Damage : In addition to pulmonary effects, paraquat can cause damage to the kidneys, liver, and central nervous system .

Biological Activity and Toxicity

The biological activity of this compound has been linked to several adverse health outcomes. Notably, it has been associated with acute lung injury and multi-organ failure in cases of poisoning.

Case Studies

- Acute Poisoning : A case report documented an 18-year-old female who ingested paraquat, leading to severe mucosal erosion and eventual septicemia after treatment failure . This highlights the compound's lethality and rapid onset of symptoms.

- Oxidative Stress in Animal Models : A study on Wistar rats demonstrated dose-dependent DNA damage and cytotoxicity following exposure to paraquat. The highest dose (200 mg/kg) resulted in significant oxidative stress markers compared to control groups .

Research Findings

Recent studies have focused on understanding the mechanisms behind paraquat-induced toxicity. Here are some significant findings:

Comparative Analysis of Toxicity

A comparative analysis between paraquat and its derivatives shows that while both exhibit high toxicity, this compound may have distinct metabolic pathways influencing its biological effects.

| Compound | Toxicity Level | Primary Target Organ | Mechanism |

|---|---|---|---|

| Paraquat | High | Lungs | ROS generation |

| This compound | Moderate to High | Lungs & Other Organs | ROS generation with potential for different metabolic byproducts |

Propiedades

IUPAC Name |

1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N2O/c1-13-6-3-10(4-7-13)11-5-8-14(2)12(15)9-11/h3-9H,1-2H3/q+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAUDUMTDBMCJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C2=CC=[N+](C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N2O+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 1',2'-Dihydro-1,1'-dimethyl-2'-oxo-4,4'-bipyridinium(1+) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

280 - 290 °C |

Source

|

| Record name | 1',2'-Dihydro-1,1'-dimethyl-2'-oxo-4,4'-bipyridinium(1+) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.